![molecular formula C19H21N5O4S B2508020 N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-22-0](/img/structure/B2508020.png)
N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The compound is likely to possess some of these activities due to its structural similarity to other pyrimidine derivatives.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been achieved through various methods. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide, a compound with a similar pyrimidine structure, was prepared through condensation reactions involving amino-pyrimidine with different sulfonyl chlorides . Another study synthesized sulfanyl pyrimidin-4(3H)-one derivatives by reacting compounds with phenacyl bromide and other reagents, confirming the structures through elemental analyses and spectroscopic methods . These methods could potentially be adapted for the synthesis of N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall conformation. For example, in some 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, the pyrimidine ring is inclined to the benzene ring, and intramolecular hydrogen bonds stabilize the folded conformation . The presence of different functional groups and their spatial arrangement significantly affects the molecular geometry, which in turn influences the biological activity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, depending on the substituents attached to the core structure. The reactivity of such compounds is often explored through their interaction with various reagents under different conditions, leading to the formation of new derivatives with potential biological activities . The specific chemical reactions of N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide would depend on the reactivity of its functional groups, such as the sulfanylacetamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized using spectroscopic techniques. Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to obtain vibrational signatures of similar compounds, with computational methods such as density functional theory providing insights into the geometric equilibrium and intermolecular interactions . These properties are crucial for understanding the compound's stability, solubility, and potential pharmacokinetic behavior.
Applications De Recherche Scientifique
Antifolate Activity and Antitumor Agents
N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide and its analogs have been studied extensively for their antifolate activity, specifically targeting dihydrofolate reductase (DHFR). DHFR is a critical enzyme for DNA synthesis and repair, making it a target for antitumor agents. A study highlighted the synthesis of classical and nonclassical antifolates, revealing their potential as DHFR inhibitors and antitumor agents. Some analogs demonstrated significant inhibition of human DHFR and potent activity against various tumor cells in culture, indicating their potential in cancer therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Dual Inhibitors of Thymidylate Synthase and DHFR
Another study explored the compound and its analogs as dual inhibitors of thymidylate synthase (TS) and DHFR. The most potent dual inhibitor identified in this research was N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, showcasing excellent inhibitory activity against both human TS and DHFR. This dual activity is particularly valuable for developing antitumor agents with a broader spectrum of action (Gangjee, Qiu, Li, & Kisliuk, 2008).
Glutaminase Inhibitors
In the context of targeting metabolic pathways in cancer cells, the compound's analogs have been investigated as inhibitors of glutaminase. This enzyme plays a crucial role in glutamine metabolism, a pathway heavily utilized by rapidly proliferating cancer cells. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, derived from the compound, showed potent inhibition of glutaminase activity. One analog demonstrated similar potency and improved solubility compared to BPTES, effectively attenuating the growth of lymphoma cells both in vitro and in vivo (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Antimicrobial and Antiviral Activities
The compound and its derivatives have also been investigated for their antimicrobial and antiviral activities. By modifying the pyrimidine scaffold, researchers have developed new molecules with potential applications in treating infectious diseases. These modifications have led to compounds with significant activity against a range of pathogens, including bacteria and viruses. The synthesis of sulfanyl pyrimidin-4(3H)-one derivatives demonstrated this approach's efficacy, offering a pathway to new therapeutic agents (Bassyouni & Fathalla, 2013).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-5-28-13-9-7-6-8-12(13)22-14(25)10-29-17-15-16(20-11(2)21-17)23(3)19(27)24(4)18(15)26/h6-9H,5,10H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEFIDQSJATEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

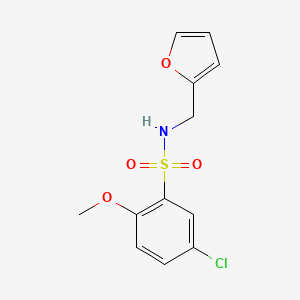
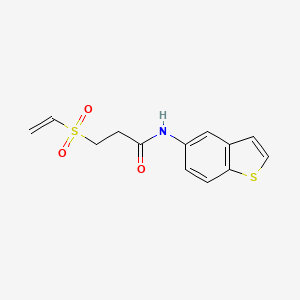
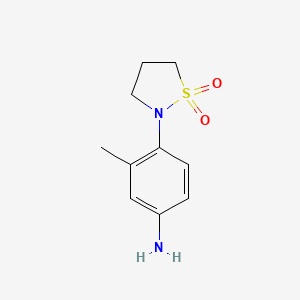
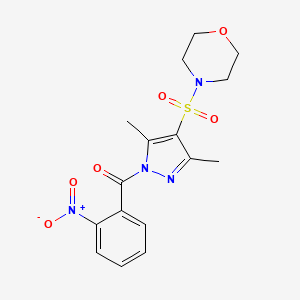
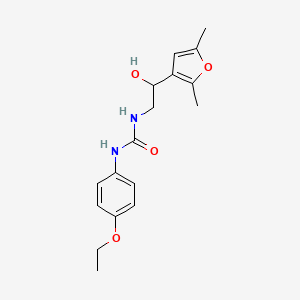
![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)
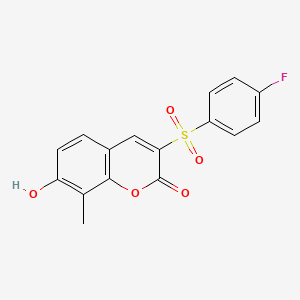
![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)

![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)
![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

